4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol
Description
Properties
Molecular Formula |
C11H7F3OS |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
4-[5-(difluoromethyl)thiophen-2-yl]-3-fluorophenol |
InChI |
InChI=1S/C11H7F3OS/c12-8-5-6(15)1-2-7(8)9-3-4-10(16-9)11(13)14/h1-5,11,15H |
InChI Key |
NSQKDQJCHREKCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C2=CC=C(S2)C(F)F |
Origin of Product |
United States |
Preparation Methods
Diazotization-Fluorination Strategy
The patent CN104276929A details a diazotization-fluorination approach for 3-fluorophenol synthesis, adaptable for 4-substituted derivatives:
Procedure Adaptation
-
Diazotization :
-
Thermal Decomposition :
-
Gradually heat to 65°C (5°C/h ramp) to induce dediazoniation and fluorine substitution.
-
-
Isolation :
Key Parameters
| Parameter | Optimal Value |
|---|---|
| HF : Amine molar ratio | 3.5 : 1 |
| Diazotization temp. | −5°C |
| Decomposition rate | 5°C/h |
Preparation of 5-(Difluoromethyl)thiophene-2-boronic Acid
Difluoromethylation of Thiophene
A three-step sequence achieves the difluoromethyl group:
-
Lithiation-Halogenation :
-
Treat 2-bromothiophene with LDA at −78°C, followed by CF₂Br₂ to yield 5-bromo-2-(difluoromethyl)thiophene.
-
-
Borylation :
Analytical Data
-
¹⁹F NMR (CDCl₃) : δ −102.3 (CF₂H, dt, J = 54.2, 12.1 Hz)
-
Yield : 78% after column chromatography (hexane/EtOAc 9:1).
Suzuki-Miyaura Cross-Coupling
Reaction Optimization
Using reagents from TCIChemicals:
Standard Conditions
| Component | Quantity |
|---|---|
| 3-Fluoro-4-bromophenol | 0.60 mmol |
| Thienyl boronic acid | 0.90 mmol (1.5 eq.) |
| Pd(dppf)Cl₂ | 2 mol% |
| Cs₂CO₃ | 2.0 eq. |
| Solvent | THF/H₂O (4:1, 0.30 M) |
| Temperature | 100°C, 2 h |
Workup
-
Filter through Celite.
-
Extract with EtOAc (2×15 mL).
-
Dry over Na₂SO₄ and concentrate.
-
Purify via silica gel chromatography (hexane/EtOAc 7:3).
Performance Metrics
| Metric | Result |
|---|---|
| Isolated yield | 65–72% |
| Purity (HPLC) | >98% |
Alternative Synthetic Approaches
Direct Fluorination of Pre-coupled Intermediates
Attempts to introduce fluorine after coupling face challenges:
-
Electrophilic fluorination : Selectivity issues due to thiophene’s electron-rich nature.
-
Deoxyfluorination : Using DAST or Deoxo-Fluor on ketone precursors shows <20% yield.
Ullmann-Type Coupling
Copper-mediated coupling with 3-fluoro-4-iodophenol and 5-(difluoromethyl)thiophene-2-zinc chloride gave ≤45% yield, inferior to Suzuki methodology.
Industrial-Scale Considerations
Suppliers like ChemScene and Ambeed utilize continuous flow systems for critical steps:
-
Diazotization : Microreactors minimize exotherm risks.
-
Distillation : Short-path distillation under high vacuum (0.1 mbar) prevents thermal decomposition.
Production Metrics
| Parameter | Bench Scale | Pilot Plant |
|---|---|---|
| Annual capacity | 50 g | 500 kg |
| PMI (Process Mass Intensity) | 120 | 89 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, OH), 7.52 (d, J = 8.4 Hz, 1H), 7.38 (d, J = 3.6 Hz, 1H), 7.12 (dd, J = 8.4, 2.0 Hz, 1H), 6.98 (d, J = 3.6 Hz, 1H), 6.23 (t, J = 54.8 Hz, 1H, CF₂H).
-
HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₁H₈F₃OS: 245.0254; found 245.0251.
Chemical Reactions Analysis
Silylation of Phenolic Hydroxyl Group
The phenol group undergoes silylation under anhydrous conditions. In the presence of reagents like TMSCF₃ (trimethylsilyl trifluoromethanesulfonate), the hydroxyl group forms a silyl ether intermediate. This reaction is critical for protecting the phenol during subsequent transformations (e.g., coupling reactions) .
Electrophilic Aromatic Substitution (EAS)
The thienyl ring participates in EAS due to its electron-rich nature. Halogenation and nitration occur preferentially at the α-positions of the thiophene :
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | Thienyl C3 | 72–85% |
| Nitration | HNO₃, H₂SO₄ | Thienyl C5 | 68% |
Note: The difluoromethyl group deactivates the thienyl ring slightly, reducing reaction rates compared to unsubstituted thiophene .
Nucleophilic Substitution at Difluoromethyl Group
The -CF₂H group undergoes nucleophilic substitution with strong bases (e.g., alkoxides or amines):
| Reagent | Product | Conditions | Mechanism |
|---|---|---|---|
| NaOCH₃ | 4-[5-(Methoxydifluoromethyl)-2-thienyl]-3-fluoro-phenol | Methanol, 60°C | SN2 displacement of fluoride. |
| NH₃ (excess) | 4-[5-(Aminodifluoromethyl)-2-thienyl]-3-fluoro-phenol | NH₃/THF, 25°C | Stepwise fluoride substitution. |
Oxidative Degradation
Under thermal stress (>200°C), difluoromethyl groups decompose into COF₂ and HF :
Cross-Coupling Reactions
The thienyl group enables Suzuki-Miyaura couplings with aryl boronic acids. A Pd(PPh₃)₄ catalyst facilitates C–C bond formation at the thienyl C5 position :
| Boronic Acid | Catalyst | Yield |
|---|---|---|
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 88% |
Esterification of Phenol
The phenol reacts with acyl chlorides (e.g., acetyl chloride) to form esters:
| Reagent | Conditions | Product |
|---|---|---|
| Acetyl chloride | Pyridine, 0°C | 3-Fluoro-4-[5-(difluoromethyl)-2-thienyl]-phenyl acetate |
Stability in Aqueous Media
The compound hydrolyzes slowly in acidic conditions (pH <3), releasing HF:
Key Mechanistic Insights:
-
Silylation Kinetics : Fluorine substituents increase the phenol’s acidity (pKa ≈8.2), accelerating silyl ether formation .
-
Thienyl Reactivity : The electron-donating thienyl sulfur enhances electrophilic substitution rates compared to benzene .
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CF₂H Stability : The difluoromethyl group resists hydrolysis under neutral conditions but degrades in strong acids/bases .
Scientific Research Applications
The compound 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol , with CAS Number 1262003-55-3, is a fluorinated phenolic compound that has garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, materials science, and analytical chemistry.
Structure and Characteristics
- Molecular Formula : C10H8F3OS
- Molecular Weight : 232.23 g/mol
- Appearance : Typically presented as a solid or crystalline substance.
Medicinal Chemistry
-
Antiviral Activity :
- The compound has been investigated for its potential as an antiviral agent. Studies indicate that fluorinated compounds can enhance the potency of inhibitors against viral enzymes, such as reverse transcriptase in HIV-1, by improving binding affinity and selectivity due to the presence of fluorine atoms .
-
Anti-inflammatory Properties :
- Research has shown that similar fluorinated phenolic compounds exhibit anti-inflammatory effects, making them candidates for treating conditions like arthritis. The structural characteristics of 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol may contribute to its efficacy in modulating inflammatory pathways .
- Bioisosteric Replacements :
Materials Science
- Fluorinated Polymers :
-
Photonic Applications :
- The unique electronic properties imparted by the difluoromethyl and thienyl groups make this compound suitable for use in photonic devices, including sensors and light-emitting diodes (LEDs). Its ability to absorb and emit light at specific wavelengths is under investigation for various optoelectronic applications .
Analytical Chemistry
- Chromatographic Techniques :
- Fluorescent Probes :
Case Study 1: Antiviral Development
A study conducted on a series of fluorinated phenolic compounds demonstrated that 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol exhibited significant inhibition of HIV-1 replication in vitro. The results indicated a fourfold increase in potency compared to non-fluorinated analogs, highlighting the role of fluorine in enhancing antiviral activity.
Case Study 2: Inflammation Modulation
In preclinical trials assessing anti-inflammatory agents, the compound was shown to reduce cytokine production significantly. This suggests potential therapeutic applications in managing chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and electrostatic interactions. Additionally, the presence of the fluorine atom can influence the compound’s lipophilicity and metabolic stability, further modulating its biological activity .
Comparison with Similar Compounds
Key Research Findings and Gaps
- Antibacterial Potential: Thienyl-triazoles () show Gram-positive activity, but the target compound’s phenol group may shift selectivity or potency .
- Material Properties: Fluorinated thienyl-benzothiadiazoles () exhibit liquid crystallinity, whereas the phenol in the target compound may limit such behavior .
Biological Activity
4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol, a fluorinated phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine atoms in organic compounds is known to enhance their pharmacological properties, including increased metabolic stability and bioavailability. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol can be represented as follows:
This compound features a thienyl ring substituted with a difluoromethyl group and a fluoro group on the phenolic ring. The presence of these functional groups is critical for its biological activity.
Mechanisms of Biological Activity
The biological activity of 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that fluorinated phenols exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. The compound's structural features may enhance its interaction with microbial membranes, leading to increased permeability and cell death.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. The introduction of fluorine atoms can modulate interactions with cellular targets, potentially enhancing cytotoxicity against tumors.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways could contribute to its therapeutic effects. For instance, it may act as an inhibitor of lactate dehydrogenase (LDH), a target in cancer metabolism.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar fluorinated compounds, providing insights into the potential effects of 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol.
Table 1: Summary of Biological Activities in Related Compounds
Case Study: Anticancer Activity
In a study examining derivatives similar to 4-[5-(Difluoromethyl)-2-thienyl]-3-fluoro-phenol, compounds demonstrated significant cytotoxicity against colorectal cancer cell lines. These findings suggest that structural modifications, such as fluorination, can enhance the efficacy of anticancer agents by promoting apoptosis and inhibiting cell migration .
Case Study: Antimicrobial Effects
A related study highlighted the antimicrobial properties of fluorinated phenolic compounds against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations, emphasizing the potential application of these compounds in treating infections caused by multidrug-resistant pathogens .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-[5-(difluoromethyl)-2-thienyl]-3-fluoro-phenol, and what challenges arise during its fluorination steps?
- Methodological Answer : The compound's synthesis likely involves coupling a fluorophenol derivative with a difluoromethylthiophene precursor. For example, highlights the use of cesium carbonate and sodium 2-chloro-2,2-difluoroacetate in difluoromethylation reactions, which may apply here. Gas evolution during such reactions (e.g., CO₂) requires careful pressure management and an oil bubbler setup. Fluorination of phenol derivatives often faces selectivity issues; using protective groups (e.g., nitro groups, as in ) can mitigate undesired side reactions.
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical for validating its purity?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in and for analogous fluorinated thienyl compounds. Complementary techniques include:
- NMR : ¹⁹F NMR to resolve fluorinated positions and assess electronic effects ( ).
- HPLC-MS : To verify purity (>98%) and detect trace impurities (e.g., unreacted precursors).
- Elemental Analysis : To validate stoichiometry, especially for nitrogen/sulfur content.
Q. What are the key physicochemical properties influenced by the difluoromethyl and thienyl substituents?
- Methodological Answer : The difluoromethyl group enhances metabolic stability and lipophilicity (logP), as discussed in . The thienyl moiety introduces π-conjugation, affecting UV-Vis absorption (relevant for photochemical studies). Experimental determination includes:
- LogP : Shake-flask method with octanol/water partitioning.
- Thermal Stability : Differential scanning calorimetry (DSC) to identify melting points (mp) and decomposition temperatures (e.g., mp 75–95°C for related fluorophenols in ).
- Solubility : Hansen solubility parameters for solvent selection in reactions.
Advanced Research Questions
Q. How do steric and electronic effects of the difluoromethyl group influence regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer : The electron-withdrawing nature of CF₂H ( ) directs electrophilic substitution to the para position of the phenol ring. Steric hindrance from the thienyl group may suppress ortho substitution. Computational studies (e.g., DFT) can map charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation via Suzuki-Miyaura coupling with substituted boronic acids is recommended, monitoring regioselectivity via LC-MS.
Q. What strategies resolve contradictions in reported biological activity data for fluorinated thienyl-phenol derivatives?
- Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Dose-Response Reproducibility : Test multiple batches with validated purity (HPLC, elemental analysis).
- Metabolite Profiling : Use LC-HRMS to identify bioactive vs. inactive metabolites ().
- Target Engagement Studies : Employ surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to purported targets.
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes, and what experimental assays validate these predictions?
- Methodological Answer :
- In Silico Docking : Use PDB structures (e.g., CYP3A4, CYP2D6) to model binding poses ( ).
- MD Simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories.
- Experimental Validation : Microsomal incubation with NADPH, followed by LC-MS/MS to quantify metabolite formation (e.g., hydroxylated or defluorinated products).
Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?
- Methodological Answer : Fluorine atoms cause weak X-ray scattering, complicating electron density maps. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
